

chemical properties of 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline

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Compound of Interest

Compound Name: 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline

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An In-depth Technical Guide to the Chemical Properties of 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline. The 1,3,4-oxadiazole ring is a significant heterocyclic moiety known for its diverse biological activities and applications in materials science.^{[1][2]} This document details the synthetic pathways, experimental protocols, and spectroscopic data for the title compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

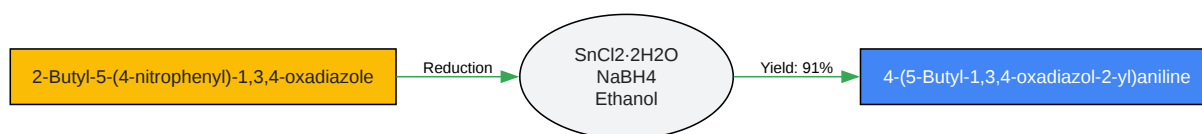
4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline is a heterocyclic aromatic compound. The structure features a central 1,3,4-oxadiazole ring substituted with a butyl group at the 5-position and a 4-aminophenyl (aniline) group at the 2-position. This combination of a flexible alkyl chain and a reactive aromatic amine group makes it a valuable intermediate for further chemical modifications.

Table 1: General Chemical Properties

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₅ N ₃ O	Calculated
Molecular Weight	217.27 g/mol	Calculated
Appearance	Brown solid	[1]
Melting Point	103–104 °C	[1]
Solubility	Soluble in common organic solvents like Chloroform, DMSO, and DMF.	Inferred from protocols

Synthesis

The primary synthetic route to **4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline** involves the selective reduction of its nitro precursor, 2-butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole. A mild and effective method utilizes a combination of sodium borohydride (NaBH₄) and tin(II) chloride dihydrate (SnCl₂·2H₂O) as the reducing system.[1] This approach is efficient, providing a high yield of the target aniline.[1]



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Caption: General synthesis workflow for **4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline**.

Detailed Experimental Protocol

The following protocol is based on the selective reduction of the corresponding nitro-compound as described in the literature.[1]

- Preparation of Reducing Agent: A suspension of tin(II) chloride dihydrate (SnCl₂·2H₂O) is prepared in ethanol.

- Addition of Starting Material: 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole is added to the ethanolic suspension of $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$. The mixture is stirred.
- Reduction Step: A suspension of sodium borohydride (NaBH_4) in ethanol is added dropwise to the reaction mixture. The reaction is agitated at room temperature and monitored by Thin Layer Chromatography (TLC) for completion (typically 1–3 hours).^[1]
- Work-up:
 - The mixture is alkalized with a 20% sodium hydroxide (NaOH) solution.
 - The resulting precipitate is removed by filtration under reduced pressure.
 - The filtrate is concentrated using a rotary evaporator.
- Extraction and Purification:
 - The residue is extracted with chloroform (3 x 25 mL).
 - The combined organic layers are dried over anhydrous magnesium sulfate (MgSO_4) and filtered.
 - The solvent is evaporated to yield the crude product, **4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline**.^[1] Further purification can be achieved by recrystallization or column chromatography if necessary.

Spectroscopic Characterization

The structure of **4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline** is confirmed using various spectroscopic techniques. While the exact spectra for the butyl derivative are not fully detailed in the provided literature, the expected characteristic signals can be reliably inferred from closely related analogues, such as the hexyl and ethyl derivatives.^{[1][3]}

Table 2: Expected Spectroscopic Data

Technique	Solvent	Expected Chemical Shifts (δ) / Wavenumber (ν)	Assignment
^1H NMR	CDCl_3 or $\text{DMSO}-d_6$	~ 7.8 ppm (d, 2H)	Aromatic protons ortho to the oxadiazole ring
~ 6.7 ppm (d, 2H)	Aromatic protons ortho to the amine group		
~ 4.0 - 5.9 ppm (s, 2H)	$-\text{NH}_2$ protons		
~ 2.9 ppm (t, 2H)	$-\text{CH}_2-$ attached to the oxadiazole ring		
~ 1.8 ppm (m, 2H)	$-\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{CH}_3$		
~ 1.4 ppm (m, 2H)	$-\text{CH}_2-\text{CH}_2-\text{CH}_3$		
~ 0.9 ppm (t, 3H)	Terminal $-\text{CH}_3$		
^{13}C NMR	CDCl_3 or $\text{DMSO}-d_6$	~ 166 , ~ 165 ppm	C=N and C-O carbons of the oxadiazole ring
~ 150 ppm	Aromatic carbon attached to $-\text{NH}_2$		
~ 128 ppm	Aromatic CH ortho to the oxadiazole		
~ 114 ppm	Aromatic CH ortho to the $-\text{NH}_2$		
~ 112 ppm	Aromatic carbon attached to the oxadiazole		
~ 31 , ~ 26 , ~ 22 , ~ 14 ppm	Carbons of the butyl chain		
IR (ATR)	cm^{-1}	~ 3450 , ~ 3340 cm^{-1}	N-H stretching (asymmetric and

symmetric) of -NH₂

~2950 cm ⁻¹	C-H stretching (aliphatic)
~1610 cm ⁻¹	C=N stretching of the oxadiazole ring
~1500 cm ⁻¹	C=C stretching of the aromatic ring
~1175 cm ⁻¹	C-O-C stretching of the oxadiazole ring

Note: Data is extrapolated from published values for ethyl and hexyl analogues.[1][3]

Reactivity and Potential Applications

The chemical reactivity of **4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline** is dominated by the aniline moiety, which serves as a versatile synthetic handle.

Diazotization and Azo Coupling

The primary amine group can be readily converted into a diazonium salt using sodium nitrite (NaNO₂) in the presence of a strong acid like HCl at low temperatures. This diazonium intermediate is highly reactive and can be coupled with electron-rich aromatic compounds, such as phenols or N,N-dimethylaniline, to form highly conjugated azo compounds.[1] These azo dyes are of interest for their optical properties and potential use in materials science.[1]



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Caption: Reactivity of the aniline group via diazotization and azo coupling.

Biological Significance

The 1,3,4-oxadiazole scaffold is a well-established pharmacophore in medicinal chemistry.[2] Derivatives have demonstrated a wide spectrum of biological activities, including:

- Antibacterial and Antifungal activity[2][4][5]
- Anti-inflammatory and Analgesic properties[2][4]
- Anticancer and Antitumoral effects[4][6]
- Antiviral activity[2]

While specific biological data for the title compound is limited in the searched literature, its structural similarity to other biologically active oxadiazoles suggests its potential as a lead compound or intermediate in the development of new therapeutic agents.[2] Aniline derivatives containing the 1,3,4-oxadiazole moiety, in particular, have been tested for antibacterial, antifungal, and anti-inflammatory effects.[2]

Conclusion

4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline is a versatile chemical intermediate with well-defined properties. Its synthesis is efficient, and its structure can be reliably confirmed through standard spectroscopic methods. The presence of a reactive aniline group allows for extensive derivatization, making it a valuable building block for creating novel compounds with potential applications in both medicinal chemistry and materials science. This guide provides a foundational resource for researchers working with this and related heterocyclic systems.

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